molecular formula C10H17NO3 B13580029 Methyl 2-(cyclohexylformamido)acetate

Methyl 2-(cyclohexylformamido)acetate

Cat. No.: B13580029
M. Wt: 199.25 g/mol
InChI Key: ANWVRESNPYHPKG-UHFFFAOYSA-N
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Description

Methyl 2-(cyclohexylformamido)acetate is a synthetic compound that belongs to the class of N-substituted acetamides. It contains a carbonyl group surrounded by a cyclohexyl ring and a formamide group, making it an attractive molecule for various research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(cyclohexylformamido)acetate typically involves the reaction of cyclohexylamine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclohexylformamido)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the formamide group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted acetamides

Scientific Research Applications

Methyl 2-(cyclohexylformamido)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which Methyl 2-(cyclohexylformamido)acetate exerts its effects involves interactions with specific molecular targets and pathways. The carbonyl group and formamide moiety play crucial roles in binding to target proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(phenylformamido)acetate
  • Methyl 2-(benzylformamido)acetate
  • Methyl 2-(cyclopentylformamido)acetate

Uniqueness

Methyl 2-(cyclohexylformamido)acetate is unique due to its cyclohexyl ring, which imparts specific steric and electronic properties that influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds that may have different ring structures or substituents.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

methyl 2-(cyclohexanecarbonylamino)acetate

InChI

InChI=1S/C10H17NO3/c1-14-9(12)7-11-10(13)8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,11,13)

InChI Key

ANWVRESNPYHPKG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1CCCCC1

Origin of Product

United States

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